5-[(2,5-dichlorophenoxy)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide
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Overview
Description
5-[(2,5-dichlorophenoxy)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and various substituents including dichlorophenoxy and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dichlorophenoxy)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2,5-dichlorophenoxy)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid: Shares the dichlorophenoxy and furan moieties but lacks the dimethylamino group.
N-[4-(dimethylamino)phenyl]furan-2-carboxamide: Contains the furan and dimethylamino groups but lacks the dichlorophenoxy substituent.
Uniqueness
5-[(2,5-dichlorophenoxy)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18Cl2N2O3 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-24(2)15-6-4-14(5-7-15)23-20(25)18-10-8-16(27-18)12-26-19-11-13(21)3-9-17(19)22/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
VXHBXKYZZDJSBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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